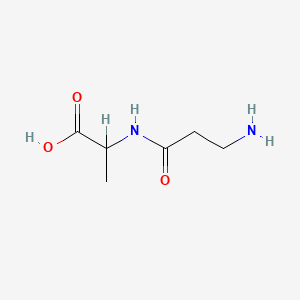

beta-alanyl-L-alanine

Overview

Description

Beta-alanine is a nonproteinogenic amino acid, meaning it is not incorporated into proteins during translation . It is synthesized in the liver and can be ingested in the diet through animal-based foods like beef and chicken . Once ingested, beta-alanine combines with histidine within skeletal muscle and other organs to form carnosine . Carnosine plays a significant role in maintaining the acid-base balance in skeletal muscles, the brain, and the heart .

Synthesis Analysis

Beta-alanine can be synthesized through chemical and biological methods . The chemical synthesis method is relatively well developed, but the reaction conditions are extreme, requiring high temperature and pressure and strongly acidic and alkaline conditions . Biological methods have the advantages of product specificity, mild conditions, and simple processes, making them more promising production methods for beta-alanine .Molecular Structure Analysis

The molecular formula of beta-alanine is C3H7NO2 . It is a white bipyramidal crystal with an odorless smell .Chemical Reactions Analysis

Beta-alanine can undergo a transamination reaction with pyruvate to form malonate-semialdehyde and L-alanine . The malonate semialdehyde can then be converted into malonate via malonate-semialdehyde dehydrogenase .Physical And Chemical Properties Analysis

Beta-alanine is a white bipyramidal crystal that is odorless . It is soluble in water and methanol, but insoluble in diethyl ether and acetone .Scientific Research Applications

Cardiac Protection

Beta-alanine is a rate-limiting precursor for the synthesis of the dipeptide carnosine, which is produced within and stored in high concentrations in skeletal muscle, heart, and olfactory receptor neurons . Carnosine has versatile antioxidant activity, which can serve efficiently as an electron donor, preventing lipid peroxidation; it also quenches singlet oxygen and interacts with superoxide in a way that stabilizes it . This suggests that beta-alanine could be used as a supplement for cardiac protection .

Exercise Performance Enhancement

Beta-alanine supplementation has been shown to boost the carnosine content of skeletal muscle . Many studies have concluded that beta-alanine supplementation can both boost muscle carnosine content and aid performance in high-intensity anaerobic workouts in which lactic acid is generated, presumably by preventing counterproductive reductions in intracellular pH .

Safety of Beta-Alanine Supplementation

The available literature indicates no adverse events related to beta-alanine usage; side effects such as paresthesia may be observed if a large single high dose of beta-alanine is taken, but the symptom can be attenuated either by using splitting doses or a sustained-release formula . No adverse effects have been reported up to 24 weeks of beta-alanine supplementation .

Medicine and Feed Industry

Beta-alanine and its derivatives are widely used in medicine, feed, food, environmental applications, and other industries . In the field of medicine, it is mainly used for synthesizing pantothenic acid and calcium pantothenate .

Anti-Urolithiatic Potential

Although the research is primarily on L-alanine, the anti-urolithiatic potential of beta-alanine could be examined over three different stages of stone formation, viz., nucleation inhibition, aggregation inhibition, and oxalate depletion .

Role in Plants

In plants like A. thaliana, there is a gene encoding for the pantothenate synthase (PtS) enzyme, which condenses pantoate with beta-alanine to yield pantothenate . This suggests a potential role of beta-alanine in plant biochemistry .

Mechanism of Action

Safety and Hazards

Future Directions

Future studies should evaluate the side effects of beta-alanine supplementation for more than 6 months to adequately assess whether there are any long-term side effects . To obtain high-yield beta-alanine-producing strains, in the future, it will be necessary to generate beta-alanine-tolerant strains by means of genetic engineering .

properties

IUPAC Name |

2-(3-aminopropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOCQWFTTAPWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-alanyl-L-alanine | |

CAS RN |

34322-87-7 | |

| Record name | beta-Alanyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034322877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC186897 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

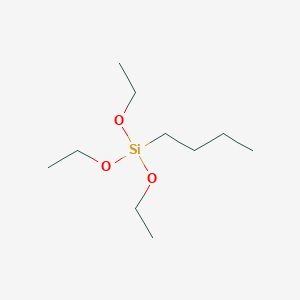

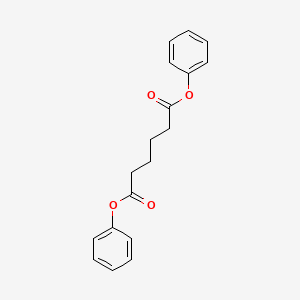

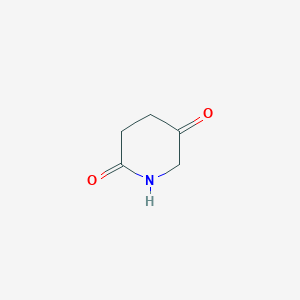

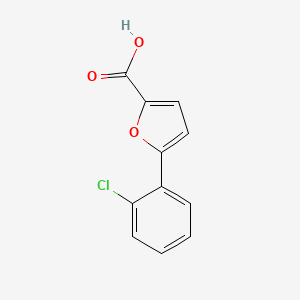

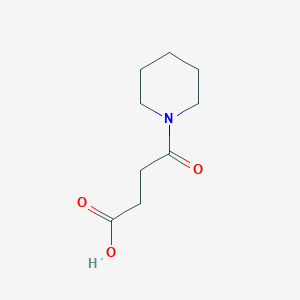

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

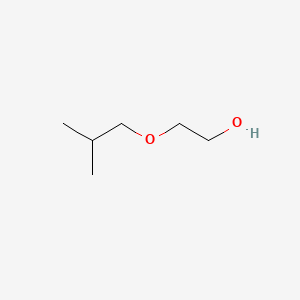

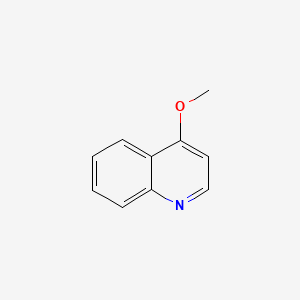

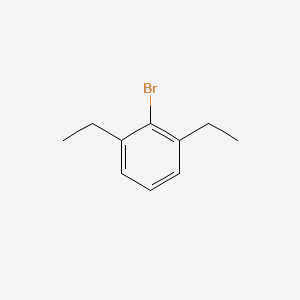

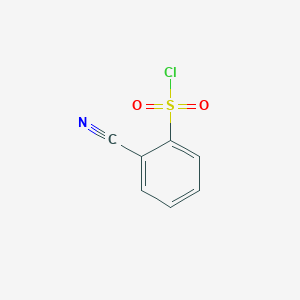

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.